molecular formula C25H26N2O4S B10880205 2-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one

2-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one

Cat. No.: B10880205
M. Wt: 450.6 g/mol
InChI Key: ALWPGGPTLVSFOK-UHFFFAOYSA-N
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Description

2-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a dimethoxyphenyl group, and a cyclohepta[c]pyrrolone core

Preparation Methods

The synthesis of 2-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thiazole ring, followed by the introduction of the dimethoxyphenyl group and the cyclohepta[c]pyrrolone core. Common reagents used in these reactions include thiourea, dimethoxybenzaldehyde, and various alkylating agents. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy groups makes it susceptible to oxidation, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the carbonyl group in the cyclohepta[c]pyrrolone core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties such as antimicrobial, anti-inflammatory, or anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes, receptors, or DNA. The thiazole ring and the dimethoxyphenyl group could play crucial roles in binding to these targets, while the cyclohepta[c]pyrrolone core may influence the compound’s overall stability and bioavailability. Pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar compounds to 2-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one include other thiazole derivatives and compounds with similar aromatic structures. For example:

    2-(3,4-dimethoxyphenyl)-4-methylthiazole-5-carboxylic acid: This compound shares the thiazole and dimethoxyphenyl groups but lacks the cyclohepta[c]pyrrolone core.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound has a similar aromatic structure but features a pyrazoline ring instead of a thiazole ring. The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H26N2O4S

Molecular Weight

450.6 g/mol

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-8-one

InChI

InChI=1S/C25H26N2O4S/c1-7-31-20-10-8-9-18(28)22-14(2)27(15(3)23(20)22)25-26-24(16(4)32-25)17-11-12-19(29-5)21(13-17)30-6/h8-13H,7H2,1-6H3

InChI Key

ALWPGGPTLVSFOK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=O)C2=C(N(C(=C12)C)C3=NC(=C(S3)C)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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